(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Lipophilicity ADME Solubility Modulation

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS 626209-57-2) is a synthetic secondary amine that incorporates a 2-methoxybenzyl pharmacophore linked via an ethyl spacer to a morpholine heterocycle. The compound belongs to the arylalkyl-morpholine class, which is widely recognized in medicinal chemistry for its role as a privileged scaffold in kinase inhibitor design and CNS-targeted ligand discovery.

Molecular Formula C14H22N2O2
Molecular Weight 250.34g/mol
CAS No. 626209-57-2
Cat. No. B511063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
CAS626209-57-2
Molecular FormulaC14H22N2O2
Molecular Weight250.34g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNCCN2CCOCC2
InChIInChI=1S/C14H22N2O2/c1-17-14-5-3-2-4-13(14)12-15-6-7-16-8-10-18-11-9-16/h2-5,15H,6-12H2,1H3
InChIKeyWGVIWMAMZMWHQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine CAS 626209-57-2: Class, Physicochemical Identity, and Scientific Utility


(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS 626209-57-2) is a synthetic secondary amine that incorporates a 2-methoxybenzyl pharmacophore linked via an ethyl spacer to a morpholine heterocycle . The compound belongs to the arylalkyl-morpholine class, which is widely recognized in medicinal chemistry for its role as a privileged scaffold in kinase inhibitor design and CNS-targeted ligand discovery [1]. Key computed physicochemical properties include an ACD/LogP of 0.93, topological polar surface area (TPSA) of 34 Ų, a single hydrogen-bond donor, and four hydrogen-bond acceptors . These characteristics place the molecule within favorable drug-like chemical space (zero Rule-of-5 violations) while conferring a balanced hydrophilicity/lipophilicity profile that distinguishes it from close positional isomers and heterocyclic analogs, making its procurement a deliberate selection rather than an interchangeable commodity purchase.

Why Generic Substitution Fails for (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine: The Cost of Ignoring Positional and Heterocyclic Specificity


Within the arylalkyl-morpholine family, seemingly minor structural modifications—such as relocating the methoxy group from the ortho to the para position or exchanging the morpholine ring for a pyrrolidine—produce quantifiably different physicochemical signatures that directly impact synthetic tractability, solubility, and downstream biological performance . The ortho-methoxy substitution in the target compound establishes a unique intramolecular hydrogen-bonding environment that the para isomer cannot replicate, while the morpholine oxygen contributes additional H-bond acceptor capacity (TPSA 33.73 Ų) compared to pyrrolidine analogs (TPSA 24.5 Ų), altering both chromatographic behavior and target engagement potential . These are not interchangeable attributes; substituting one analog for another without verifying the specific molecular identity risks irreproducible synthesis outcomes and confounded structure–activity relationships, particularly in kinase-focused medicinal chemistry campaigns where the morpholine moiety is a well-validated hinge-binding motif [1].

Quantitative Differentiation Evidence for (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine: Head-to-Head Physicochemical Comparison Against the Closest Analogs


Lipophilicity Modulation: Ortho-Methoxy Confers a 0.33 Log Unit Reduction in LogP Versus the Para-Methoxy Isomer

The ortho-methoxy substitution of the target compound (2-OCH₃) lowers the computed LogP to 1.12, compared to 1.45 for the para-methoxy positional isomer (CAS 880812-10-2), a difference of 0.33 log units . This reduction is consistent with the ortho effect, where the proximity of the methoxy oxygen to the secondary amine enables intramolecular hydrogen bonding that masks polarity from the bulk solvent. The lower LogP translates into higher aqueous solubility and reduced non-specific protein binding, attributes that are critical for both in vitro assay reliability and in vivo pharmacokinetic profiling. The 4-methoxy isomer lacks this intramolecular interaction, resulting in a more lipophilic character that may be desirable in different contexts but cannot simply substitute for the target compound in solubility-sensitive protocols.

Lipophilicity ADME Solubility Modulation Positional Isomer Differentiation

H-Bond Acceptor Topology: Morpholine Oxygen Confers 37.8% Greater TPSA Compared to Pyrrolidine Analog

Replacing the morpholine ring with a pyrrolidine eliminates the ring oxygen, reducing the topological polar surface area (TPSA) from 33.73 Ų (target) to 24.5 Ų (pyrrolidine analog, CAS 914226-56-5), a 37.8% decrease . The morpholine oxygen serves as an additional hydrogen-bond acceptor, increasing the total H-bond acceptor count from 3 to 4. This difference has direct implications for target engagement in kinase inhibitor design, where the morpholine oxygen frequently participates in key hinge-region hydrogen bonds with the kinase backbone. The pyrrolidine analog, while offering higher lipophilicity (LogP 1.88 vs. 1.12), cannot replicate this specific polar interaction geometry, potentially resulting in a complete loss of affinity for morpholine-dependent binding pockets.

Polar Surface Area Morpholine Pyrrolidine Hydrogen Bonding

Boiling Point and Volatility: Target Compound Distills 23.7 °C Lower Than the Para-Methoxy Isomer

The predicted boiling point of the target compound at atmospheric pressure is 366.2 ± 32.0 °C, compared to 389.9 ± 32.0 °C for the para-methoxy positional isomer (CAS 880812-10-2), a difference of 23.7 °C . This lower boiling point reflects the reduced intermolecular hydrogen-bonding capacity of the ortho-substituted isomer, where intramolecular H-bonding competes with intermolecular association. While both compounds are high-boiling, the 23.7 °C difference is practically meaningful for vacuum distillation purification strategies, where a lower boiling point translates to gentler thermal conditions and reduced risk of decomposition.

Boiling Point Purification Distillation Volatility

Storage Stability: Cold-Chain Requirement Differentiates Target Compound from Ambient-Stable Analogs

The target compound requires sealed, dry storage at 2–8 °C, as specified by multiple reputable vendors . In contrast, the pyrrolidine analog (CAS 914226-56-5) is shipped and stored at room temperature . This cold-chain requirement indicates that the ortho-methoxy-morpholine combination introduces a thermal lability not present in the pyrrolidine series, likely due to morpholine ring oxidation susceptibility. For procurement planning, this means the target compound demands refrigerated shipping and storage infrastructure that the room-temperature-stable pyrrolidine analog does not—a logistical factor that must be accounted for in budget and timeline planning.

Storage Condition Stability Cold Chain Procurement Logistics

Morpholine as a Privileged Kinase Hinge-Binding Motif: Class-Level Evidence for Superior Target Engagement Potential

The morpholine fragment is a well-established privileged pharmacophore in kinase inhibitor design, with the morpholine oxygen and nitrogen engaging the kinase hinge region via conserved hydrogen-bonding interactions. Derivatives of 2-morpholinoethanamine, the core scaffold from which the target compound is constructed, have demonstrated nanomolar inhibitory activity against PI3Kγ in published studies (e.g., 2022 ACS Chemical Biology report) [1]. While no direct head-to-head biochemical comparison between the target compound and its pyrrolidine or piperidine analogs has been published, the class-level evidence strongly supports that replacement of the morpholine ring with a non-oxygen-containing heterocycle would abolish this key hinge-binding interaction. This inference is consistent with extensive SAR data across the morpholine-containing kinase inhibitor literature [2]. For procurement decisions in kinase-focused drug discovery, selecting the morpholine-bearing target compound over non-oxygen-containing heterocyclic analogs preserves the structural features required for this well-characterized binding mode.

Kinase Inhibitor Morpholine Hinge-Binding PI3K Medicinal Chemistry

Definitive Application Scenarios for (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Synthesis Requiring Morpholine-Dependent Hinge Binding

Medicinal chemistry teams constructing targeted kinase inhibitor libraries should prioritize this compound over pyrrolidine or piperidine analogs. The morpholine oxygen contributes a critical hydrogen-bond acceptor (TPSA 33.73 Ų vs. 24.5 Ų for pyrrolidine analog) that is essential for hinge-region binding in kinases such as PI3K and p38 MAPK . Substituting the non-oxygen heterocyclic analog risks complete loss of target engagement, as established by class-level SAR literature on morpholine-containing kinase inhibitors [1].

Solubility-Sensitive Biochemical Assays Requiring Lower Lipophilicity Than the Para-Methoxy Isomer

When aqueous solubility and minimized non-specific binding are critical assay requirements, the target compound (LogP ≈ 1.12) is quantitatively preferable to the para-methoxy positional isomer (LogP 1.45, Δ = 0.33) . The ortho-methoxy group's capacity for intramolecular hydrogen bonding reduces effective lipophilicity, improving DMSO stock solution accuracy and reducing aggregate-based false positives in biochemical screening. The 0.33 LogP difference corresponds to an approximately 2-fold solubility advantage.

Vacuum Distillation Purification with Thermal Sensitivity Constraints

For synthetic laboratories planning purification via vacuum distillation, the target compound's 23.7 °C lower boiling point (366.2 °C vs. 389.9 °C for the para-methoxy isomer) provides a wider thermal safety margin . This reduced distillation temperature lowers the risk of thermal decomposition, improves recovery yields, and reduces energy consumption—a tangible operational advantage over the higher-boiling para-methoxy isomer in scale-up protocols.

Cold-Chain-Enabled Procurement for Stability-Critical Long-Term Research Programs

Research programs requiring multi-year compound stability should plan for the target compound's cold-chain storage requirement (sealed, dry, 2–8 °C) as documented by vendor specifications . This differentiates procurement logistics from room-temperature-stable analogs such as the pyrrolidine derivative. Institutions with existing refrigerated storage infrastructure can mitigate the incremental cost, while those without must factor in capital expenditure for cold storage—a decision point that directly impacts total program cost and compound shelf-life reliability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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